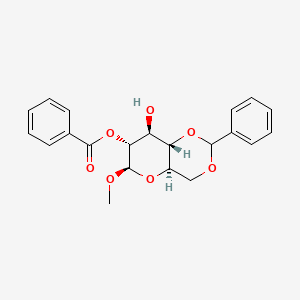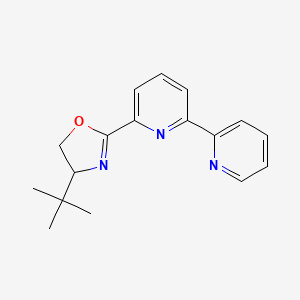
5'-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid is a compound commonly utilized as a research instrument to scrutinize nucleotide metabolism and regulation. It is reputed to have potential and promising therapeutic applications in treating viral diseases, including HIV and herpes simplex virus.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid involves the reaction of 5’-Adenylic acid with dichlorophosphonomethyl phosphonic acid under controlled conditions. The reaction typically requires the presence of a catalyst and is conducted in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves large-scale synthesis using similar reaction conditions as in laboratory settings, with additional steps for purification and quality control to ensure the compound meets the required standards for research and therapeutic applications.
Análisis De Reacciones Químicas
Types of Reactions
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while substitution reactions can produce derivatives with different functional groups.
Aplicaciones Científicas De Investigación
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study nucleotide metabolism and regulation.
Biology: Investigated for its role in cellular processes and interactions with enzymes.
Medicine: Explored for its potential therapeutic applications in treating viral diseases like HIV and herpes simplex virus.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mecanismo De Acción
The compound acts as a potent competitive inhibitor of soluble and membrane-bound mitochondrial ATPase. It also inhibits ATP-dependent reactions of oxidative phosphorylation. By replacing the oxygen atom bridging the beta to the gamma phosphate with a nitrogen atom, it mimics ATP and interferes with its normal function, thereby affecting various cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Adenosine 5’-phosphosulfate: An analog of ATP where the oxygen atom is replaced by sulfur.
Adenosine-5’-O-(beta,gamma-dichloromethylene)triphosphate: Another ATP analog with a similar structure.
Uniqueness
5’-Adenylic acid monoanhydride with (dichlorophosphonomethyl)phosphonic acid is unique due to its specific structural modifications, which allow it to act as a potent inhibitor of ATPase and interfere with ATP-dependent processes. This makes it particularly valuable in research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C11H16Cl2N5O10P3 |
|---|---|
Peso molecular |
542.10 g/mol |
Nombre IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-(dichlorophosphorylmethyl)phosphinic acid |
InChI |
InChI=1S/C11H16Cl2N5O10P3/c12-29(13,21)4-30(22,23)28-31(24,25)26-1-5-7(19)8(20)11(27-5)18-3-17-6-9(14)15-2-16-10(6)18/h2-3,5,7-8,11,19-20H,1,4H2,(H,22,23)(H,24,25)(H2,14,15,16)/t5-,7-,8-,11-/m1/s1 |
Clave InChI |
DJNJAAORCLIEJY-IOSLPCCCSA-N |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(CP(=O)(Cl)Cl)O)O)O)N |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(CP(=O)(Cl)Cl)O)O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{(2S)-1-[(4-Ethoxyphenyl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B13829248.png)

![[(1R)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] acetate](/img/structure/B13829254.png)


![Benzonitrile,3-[(1R,2R)-2-amino-1-[(4-chlorophenyl)methyl]propyl]-,hydrochloride,rel-](/img/structure/B13829261.png)





![sodium;4-[(2-carboxyphenyl)diazenyl]-5-methyl-2-phenylpyrazol-3-olate;chromium;2-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]benzoic acid](/img/structure/B13829310.png)

![(4-nitrophenyl)methyl (2S,5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenoxyacetyl)amino]-4lambda4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13829321.png)
